Ondansetron, (3S)-

Description

Contextualization as a Serotonin (B10506) 5-HT3 Receptor Antagonist

Ondansetron (B39145) is a first-generation, highly selective serotonin 5-HT3 receptor antagonist. medlineplus.govnih.govwikipedia.org This class of drugs, often referred to as "setrons," acts by competitively blocking the action of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) at the 5-HT3 receptor subtype. wikipedia.orgdrugbank.com These receptors are ligand-gated ion channels and are strategically located in key areas involved in the emetic (vomiting) reflex. wikipedia.org

The mechanism of action involves a dual blockade of these receptors at both peripheral and central sites. fpnotebook.comnih.gov

Peripheral Action: In the gastrointestinal tract, certain stimuli like chemotherapeutic agents can cause damage to the enterochromaffin cells of the small intestine, leading to a massive release of serotonin. nih.govwikipedia.orgamegroups.org This released serotonin stimulates 5-HT3 receptors on the terminals of the vagus nerve, a primary pathway that transmits sensory information from the gut to the brain, thereby initiating the vomiting reflex. nih.govwikipedia.org Ondansetron blocks these peripheral receptors on vagal afferents, preventing the initiation of this emetic signal. nih.govdrugbank.com

Central Action: The 5-HT3 receptors are also found in high concentrations within the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. nih.govfpnotebook.comamegroups.org The CTZ is a critical relay station for detecting emetic substances in the blood and triggering nausea and vomiting. amegroups.org By antagonizing the 5-HT3 receptors in this zone, ondansetron provides a central blockade against the vomiting reflex. nih.gov

This targeted antagonism makes ondansetron highly effective without significantly affecting other serotonin receptors, such as 5-HT1 or 5-HT4, or dopamine (B1211576) receptors, which contributes to a more focused therapeutic effect. drugbank.com

| Receptor Site | Location | Role in Emesis | Effect of Ondansetron Blockade |

| Peripheral 5-HT3 Receptors | Vagal afferent nerve terminals in the gastrointestinal tract | Detect serotonin released from enterochromaffin cells and initiate the emetic signal to the brainstem. nih.govamegroups.org | Blocks the initiation of the vomiting reflex at its source. drugbank.com |

| Central 5-HT3 Receptors | Chemoreceptor Trigger Zone (CTZ) in the Area Postrema of the brainstem | Respond to emetic stimuli in the bloodstream and relay signals to the vomiting center. fpnotebook.comamegroups.org | Prevents the central processing of emetic signals. nih.gov |

Overview of the Carbazole (B46965) and Imidazole (B134444) Heterocyclic Framework

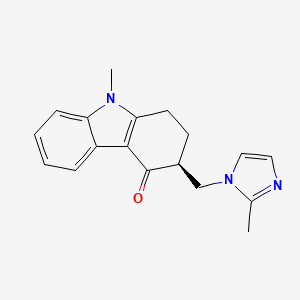

The chemical structure of Ondansetron is a sophisticated assembly of heterocyclic systems, which are fundamental to its pharmacological activity. The core structure is built upon a carbazole framework fused with an imidazole moiety. nih.govnih.gov

Carbazole: Carbazole is a tricyclic aromatic organic compound containing two benzene (B151609) rings fused onto a central five-membered nitrogen-containing ring. In Ondansetron, this framework is a 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative. googleapis.com This large, relatively planar scaffold serves as the backbone of the molecule. nih.gov Carbazole and its derivatives are noted for their presence in various pharmacologically active compounds. mdpi.com

Imidazole: Imidazole is a five-membered aromatic ring with two nitrogen atoms. chemijournal.com It is a crucial component of many biological molecules, including the amino acid histidine. mdpi.comchemijournal.com In Ondansetron, a 2-methyl-1H-imidazol-1-yl)methyl group is attached to the chiral carbon at the 3-position of the carbazole ring. wikipedia.org The imidazole ring is known for its ability to participate in various biological interactions and is a common feature in medicinal chemistry. chemijournal.comnih.gov

The spatial arrangement of these two heterocyclic systems is a defining feature of the molecule. X-ray crystallography studies have shown that the methyl-substituted imidazole ring is oriented nearly perpendicular to the plane of the carbazole ring system. nih.gov This specific three-dimensional conformation is critical for its high-affinity and selective binding to the 5-HT3 receptor.

Historical Development and Preclinical Foundations

The development of Ondansetron in the mid-1980s by Glaxo Group Research (now GlaxoSmithKline) in London represented a major breakthrough in antiemetic therapy. wikipedia.orgrsc.orgspanglaw.com It was the first highly selective 5-HT3 receptor antagonist to be introduced, establishing a new class of drugs. amegroups.orgrsc.org

The journey to its discovery was rooted in a deeper understanding of the role of serotonin in emesis. In the 1970s, researchers had identified that some existing drugs, like metoclopramide, possessed weak 5-HT3 antagonist properties. amegroups.org However, the introduction of highly emetogenic chemotherapy agents, such as cisplatin (B142131), created an urgent need for more powerful and specific antiemetics. frontiersin.org Preclinical research demonstrated that the intense nausea and vomiting caused by cisplatin were linked to a massive release of serotonin in the gut. frontiersin.org

This knowledge spurred a targeted drug discovery program to synthesize potent and selective 5-HT3 receptor antagonists. Ondansetron emerged from these efforts as a lead compound. amegroups.org It was granted its first U.S. patent in 1987 and received approval from the U.S. Food and Drug Administration (FDA) in January 1991. wikipedia.orgspanglaw.com Its introduction dramatically improved the quality of life for cancer patients, allowing for better tolerance of chemotherapy regimens. frontiersin.org By 2006, its final year of patent protection, Ondansetron had become one of the highest-selling brand-name drugs in the United States. wikipedia.orgnih.gov

| Milestone | Year(s) | Significance |

| Development | Mid-1980s | Synthesized by GlaxoSmithKline as a result of targeted research into 5-HT3 antagonism. wikipedia.orgrsc.org |

| Patent Protection | 1987-1988 | U.S. patents were granted for the compound and its use. wikipedia.orgspanglaw.com |

| FDA Approval | 1991 | Approved as the first selective 5-HT3 antagonist for preventing chemotherapy-induced nausea and vomiting. nih.govwikipedia.orgrsc.org |

| Generic Availability | 2006-2007 | The first generic versions were approved in the U.S. after the expiration of its patent. wikipedia.orgspanglaw.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

99614-58-1 |

|---|---|

Molecular Formula |

C18H19N3O |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(3S)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |

InChI |

InChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3/t13-/m0/s1 |

InChI Key |

FELGMEQIXOGIFQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=NC=CN1C[C@@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Origin of Product |

United States |

Stereochemical Aspects and Enantiomeric Considerations of Ondansetron

Analysis of Reported Stereoselectivity in Receptor Binding

Ondansetron (B39145) exerts its primary pharmacological effect by acting as a selective antagonist at the 5-hydroxytryptamine-3 (5-HT3) receptor. Studies into the binding affinities of the individual enantiomers have revealed a notable degree of stereoselectivity at this receptor. The (S)-enantiomer consistently demonstrates a higher affinity for the 5-HT3 receptor compared to its (R)-counterpart.

Table 1: Comparative Binding Affinities of Ondansetron Enantiomers at the 5-HT3 Receptor

| Enantiomer | Inhibition Constant (Ki) | Relative Potency |

|---|---|---|

| (S)-Ondansetron | Lower | Higher |

Note: Specific Ki values can vary between studies depending on the experimental conditions and tissue preparations used.

Implications of Enantiomeric Purity on Pharmacological Activity in Preclinical Models

The stereoselectivity observed in receptor binding studies translates directly to differences in pharmacological activity in preclinical models. The enantiomeric purity of Ondansetron has significant implications for its efficacy. In various in vivo and in vitro preclinical assessments, (S)-Ondansetron has been identified as the more active enantiomer, responsible for the majority of the 5-HT3 receptor antagonism.

Chiral Synthesis Approaches for Enantiomerically Pure Ondansetron (3S)- and Analogues

The recognition of (S)-Ondansetron as the more active enantiomer has spurred the development of various chiral synthesis strategies to produce it in an enantiomerically pure form. These methods are crucial for isolating the desired (3S)-isomer and are broadly categorized into chiral resolution and asymmetric synthesis.

Chiral Resolution: This approach involves the separation of the racemic mixture of Ondansetron. A common method is the use of chiral resolving agents, such as tartaric acid derivatives, to form diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. Once separated, the desired diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure (S)-Ondansetron. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another effective resolution technique used at both analytical and preparative scales.

Asymmetric Synthesis: These more advanced strategies aim to create the desired stereocenter with a specific configuration during the synthesis process, avoiding the need to separate a racemic mixture. Several asymmetric approaches have been explored:

Enzymatic Reduction: One prominent method involves the stereoselective reduction of a prochiral ketone precursor of Ondansetron using enzymes or whole-cell biocatalysts (e.g., baker's yeast). These biocatalysts can selectively produce the (S)-alcohol, which is then converted to (S)-Ondansetron. This green chemistry approach often provides high enantiomeric excess.

Catalytic Asymmetric Hydrogenation: This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to hydrogenate a precursor molecule. The chiral catalyst directs the addition of hydrogen to one face of the molecule, preferentially forming the (S)-enantiomer.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature (the "chiral pool") to construct the target molecule. While less common for Ondansetron itself, this principle is applied in the synthesis of some of its analogues.

These synthetic advancements provide viable pathways to access enantiomerically pure (3S)-Ondansetron, enabling further investigation into its specific pharmacological properties and potential therapeutic advantages.

Table 2: Summary of Chiral Synthesis Approaches for (3S)-Ondansetron

| Synthesis Approach | Method | Description |

|---|---|---|

| Chiral Resolution | Diastereomeric Salt Formation | Racemic Ondansetron is reacted with a chiral acid to form separable diastereomeric salts. |

| Chiral Resolution | Chiral HPLC | The racemic mixture is separated using a column with a chiral stationary phase. |

| Asymmetric Synthesis | Enzymatic Reduction | A prochiral ketone is selectively reduced to the (S)-alcohol using a biocatalyst. |

Molecular Mechanisms of Action and Receptor Interactions

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132) and GABA-A receptors. nih.gov These receptors are pentameric structures composed of five subunits arranged around a central ion-conducting pore. amegroups.orgamegroups.cn The binding of the neurotransmitter serotonin (B10506) (5-HT) to the extracellular domain of the receptor induces a conformational change that opens the channel, allowing for the rapid influx of cations and subsequent depolarization of the neuron. nih.gov Ondansetron (B39145) exerts its antagonistic effect by binding to these receptors and preventing their activation by serotonin. drugbank.comdroracle.ai

The inhibitory action of ondansetron is achieved through its binding to the orthosteric site of the 5-HT3 receptor, the same site to which the endogenous ligand, serotonin, binds. nih.govnih.gov

Detailed molecular studies, including unnatural amino acid mutagenesis, have been crucial in elucidating the specific interactions between ondansetron and the 5-HT3 receptor. nih.gov A key interaction is a cation-π bond formed between the cationic amine group of ondansetron and the aromatic indole (B1671886) side chain of a specific tryptophan residue at position 183 (Trp183) within the ligand-binding pocket of the 5-HT3A receptor subunit. nih.govresearchgate.net This interaction is critical for establishing the binding orientation of ondansetron within the receptor's binding site. nih.gov The energetic contribution of such a cation-π interaction with a primary ammonium (B1175870) ion, like that of serotonin, has been estimated to be approximately 4 kcal/mol. researchgate.net Other residues, such as Trp90, have also been identified as important for ondansetron binding. nih.gov

| Key Residue | Location | Interaction Type with Ondansetron | Significance |

|---|---|---|---|

| Trp183 | Loop B of Ligand Binding Pocket | Cation-π Interaction | Establishes a primary binding orientation for ondansetron. nih.gov |

| Trp90 | Ligand Binding Pocket | Not fully specified, but important for binding | Contributes to the overall binding of ondansetron. nih.gov |

Ondansetron functions as a competitive antagonist at the 5-HT3 receptor. nih.govresearchgate.netnih.gov This means it binds reversibly to the same site as the agonist (serotonin) without activating the receptor, thereby preventing the agonist from binding and eliciting a response. nih.gov Schild analysis, a method used to characterize competitive antagonism, has demonstrated parallel shifts in the concentration-response curve for serotonin in the presence of ondansetron, which is indicative of a competitive interaction. nih.gov Competition binding studies have shown that ondansetron has a high affinity for the 5-HT3 receptor, with a reported Ki value of 0.47 ± 0.14 nM. nih.gov The inhibition is reversible, as agonist responses fully recover after a washout of ondansetron. nih.gov

The prolonged action of some 5-HT3 antagonists, such as palonosetron (B1662849), has been investigated to determine if it stems from inducing receptor internalization (the removal of receptors from the cell surface). nih.gov Studies comparing palonosetron and ondansetron have revealed distinct profiles. nih.gov Palonosetron's prolonged inhibition of 5-HT3 receptors results from surface receptor inhibition rather than inducing receptor internalization. nih.gov In contrast, ondansetron only causes chronic inhibition of binding and receptor down-regulation at high concentrations (IC50 value of 907 ± 84.9 nM), a concentration range clearly different from that required for receptor binding (Ki of 0.47 nM). nih.gov This suggests that at therapeutic concentrations, ondansetron's mechanism does not primarily involve receptor down-regulation, distinguishing it from the effects seen with other antagonists under certain experimental conditions. nih.gov

The 5-HT3 receptor family includes five different subunits (5-HT3A, B, C, D, E), which can assemble into homopentameric (e.g., 5-HT3A) or heteropentameric (e.g., 5-HT3AB) channels. nih.govmdpi.com While ondansetron is a potent 5-HT3 antagonist, it is not completely specific to this receptor family. amegroups.orgamegroups.cn

Studies on allosteric modulation differentiate ondansetron from other types of modulators. Ondansetron is characterized as a high-affinity competitive antagonist that acts at the orthosteric binding site. nih.gov This is in contrast to allosteric modulators, which bind to a site on the receptor distinct from the agonist binding site to either enhance or reduce receptor function. nih.govnih.gov For instance, research has shown that while palonosetron may exhibit allosteric interactions, excess ondansetron is unable to completely block palonosetron-induced receptor down-regulation, suggesting interactions at different sites or through different mechanisms. nih.gov

Molecular Recognition and Binding Site Characterization

Interactions with Non-5-HT3 Receptors and Transporters (Preclinical/In Vitro)

Preclinical and in vitro studies have demonstrated that ondansetron's selectivity for the 5-HT3 receptor is high but not absolute. The selectivity ratio for ondansetron at 5-HT3 receptors compared to other neurotransmitter receptors is greater than 1,000. nih.gov However, ondansetron has been shown to bind to other serotonin receptor subtypes, including 5-HT1B and 5-HT1C receptors. amegroups.orgamegroups.cn Additionally, it exhibits binding affinity for α1-adrenergic and mu-opioid receptors. amegroups.orgamegroups.cn Conversely, it has a low affinity for dopamine (B1211576) receptors, which distinguishes it from older antiemetics like metoclopramide. nih.govdrugbank.com

Beyond neurotransmitter receptors, ondansetron has been found to interact with certain transport proteins. In vitro studies have shown that ondansetron can inhibit multidrug and toxin extrusion (MATE) transporters and organic cation transporters (OCT). mdpi.com

| Non-5-HT3 Target | Interaction Type | Reference |

|---|---|---|

| 5-HT1B Receptor | Binding | amegroups.orgamegroups.cn |

| 5-HT1C Receptor | Binding | amegroups.orgamegroups.cn |

| α1-Adrenergic Receptor | Binding | amegroups.orgamegroups.cn |

| Mu-Opioid Receptor | Binding | amegroups.orgamegroups.cn |

| Dopamine Receptors | Low Affinity / No Significant Antagonist Activity | nih.govdrugbank.com |

| MATE/OCT Transporters | Inhibition | mdpi.com |

Affinity for Other Serotonin Receptor Subtypes (e.g., 5-HT1B, 5-HT1C)

While the primary therapeutic action of (3S)-Ondansetron is mediated through its high affinity for the 5-HT3 receptor, studies have shown that it also exhibits some affinity for other serotonin receptor subtypes, specifically 5-HT1B and 5-HT1C. researchgate.net This interaction, although less potent than its binding to 5-HT3 receptors, suggests a potential for ondansetron to modulate other serotonin-mediated pathways. The clinical significance of this broader receptor affinity is an area of ongoing investigation. researchgate.net

Inhibition of Multidrug and Toxin Extrusion (MATE1) Transporter

(3S)-Ondansetron has been identified as a potent inhibitor of the Multidrug and Toxin Extrusion Protein 1 (MATE1), a key transporter involved in the renal secretion of cationic drugs. nih.govnih.govresearchgate.net Studies using human embryonic kidney (HEK293) cells overexpressing human MATE1 demonstrated that ondansetron is a more potent inhibitor of MATE1-mediated transport compared to other 5-HT3 antagonists. nih.govmskcc.org

The inhibitory potency of ondansetron on MATE1 is significant, with studies reporting a low IC50 value, indicating strong inhibition at low concentrations. nih.govresearchgate.net For instance, in one study, ondansetron exhibited the strongest inhibition of MATE1 with an IC50 of 0.1 μM. researchgate.net This inhibition of MATE1 can lead to altered pharmacokinetics of co-administered drugs that are substrates of this transporter, such as metformin (B114582) and cisplatin (B142131). nih.govresearchgate.net The potent inhibition of MATE1 by ondansetron underscores the potential for drug-drug interactions. nih.govsolvobiotech.com

Table 1: Inhibitory Potency (IC50) of 5-HT3 Antagonists on MATE1 Transporter

| 5-HT3 Antagonist | IC50 (μM) for MATE1 Inhibition |

|---|---|

| Ondansetron | 0.1 researchgate.net |

| Palonosetron | 1.6 researchgate.net |

| Granisetron | 5.0 researchgate.net |

| Tropisetron | >10 nih.gov |

Novel Mechanistic Insights from In Silico and In Vitro Studies

Recent research has shed light on novel molecular targets of (3S)-Ondansetron, expanding its known mechanistic profile beyond receptor antagonism.

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Computational and in vitro studies have revealed that (3S)-Ondansetron can directly modulate the activity of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways. researchgate.netnih.govnih.gov This finding positions ondansetron as a potential modulator of metabolic processes. nih.govnih.gov

Allosteric Binding Site Characterization

In silico studies, including molecular docking and dynamics simulations, have shown that (3S)-Ondansetron binds to an allosteric site of PTP1B, which is distinct from the catalytic active site. researchgate.netnih.govnih.gov This allosteric binding is significant because it offers a mechanism for modulating enzyme activity without competing with the natural substrate at the active site. The binding of ondansetron to this non-catalytic region is thought to induce a conformational change in the enzyme, thereby altering its function. mdpi.com

Enzyme Inhibition Kinetics

In vitro enzyme inhibition assays have confirmed the direct inhibitory effect of (3S)-Ondansetron on PTP1B activity. nih.govnih.gov The inhibition is dose-dependent, with increasing concentrations of ondansetron leading to a greater reduction in PTP1B enzymatic activity. nih.gov One study demonstrated that at a concentration of 50 µM, ondansetron reduced PTP1B activity to approximately 21.2%, and at 100 µM, it completely blocked the enzyme's activity. nih.gov The inhibitory potency of ondansetron was found to be comparable to that of suramin, a known PTP1B inhibitor. nih.gov

Table 2: PTP1B Enzyme Inhibition by Ondansetron

| Ondansetron Concentration (µM) | PTP1B Activity (%) |

|---|---|

| 10 | 80.3 ± 0.2 nih.gov |

| 50 | 21.2 ± 3.7 nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Recent in silico and in vitro investigations have identified (3S)-Ondansetron as a novel inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net This dual inhibitory action suggests potential therapeutic applications beyond its established use as an antiemetic. nih.govresearchgate.netresearchgate.net Studies comparing its efficacy to known cholinesterase inhibitors like Rivastigmine and Tacrine have highlighted its potency, particularly against BChE. nih.govnih.govresearchgate.net

Non-Competitive and Mixed Inhibition Profiles

The inhibitory mechanism of (3S)-Ondansetron differs between the two primary forms of cholinesterase. nih.gov

For Acetylcholinesterase (AChE) , experimental data derived from Lineweaver-Burk plots demonstrate that (3S)-Ondansetron acts as a non-competitive inhibitor . nih.govresearchgate.net This is evidenced by the constant Michaelis constant (K_m) of approximately 0.27 mM in both the presence and absence of the drug, indicating that the inhibitor does not compete with the substrate for binding to the active site. nih.gov Instead, it binds to an allosteric site on the enzyme, reducing its catalytic efficiency. nih.gov The IC50 value for the inhibition of AChE by (3S)-Ondansetron has been determined to be 33 µM. nih.govnih.govresearchgate.net

In contrast, for Butyrylcholinesterase (BChE) , (3S)-Ondansetron exhibits a mixed inhibition profile. nih.govresearchgate.net This mode of inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov This dual binding capability results in a variable K_m that is dependent on the concentration of (3S)-Ondansetron. nih.gov The inhibitory potency against BChE is significantly higher than for AChE, with a reported IC50 value of 2.5 µM. nih.govnih.govresearchgate.net

Table 1: Inhibitory Profile of (3S)-Ondansetron on Cholinesterases

| Enzyme | Inhibition Type | IC50 Value | K_m |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Non-competitive | 33 µM | ~0.27 mM (constant) |

Binding Mechanisms within Cholinesterase Active Sites

Computational modeling and molecular docking studies have provided detailed insights into the specific interactions between (3S)-Ondansetron and the active sites of both cholinesterases. nih.gov

Within the AChE active site , (3S)-Ondansetron does not directly interact with the catalytic residues. nih.gov Its binding is primarily stabilized by interactions with aromatic residues located in the peripheral region of the active site gorge. nih.govresearchgate.net Key interactions include:

π-π stacking: with the aromatic rings of Phenylalanine 295 (Phe295), Phenylalanine 338 (Phe338), and Tryptophan 86 (Trp86). nih.gov

π-cation interaction: with Trp86 and Tyrosine 337 (Tyr337). nih.gov

Hydrogen bonding: with Tyrosine 124 (Tyr124). nih.gov

This binding to a peripheral, allosteric site is consistent with the observed non-competitive inhibition, where the inhibitor reduces the enzyme's efficacy without preventing substrate binding. nih.gov

For BChE , the binding mechanism supports the mixed inhibition profile. (3S)-Ondansetron interacts with residues both within the binding pocket and at the peripheral site. nih.gov A notable interaction involves a hydrogen bond with Histidine 438 (His438), a key residue in the catalytic machinery. nih.gov This interaction with the active site, combined with binding to the peripheral site, explains its ability to interfere with both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular dynamics simulations confirm that (3S)-Ondansetron forms a stable and strong bond within the BChE active site. nih.gov

Table 2: Molecular Docking and Binding Energy Data

| Ligand | Enzyme | Docking Score (kcal/mol) | MMGBSA Binding Energy (kcal/mol) |

|---|---|---|---|

| (3S)-Ondansetron | AChE | -6.364 | -50.88 |

| (3S)-Ondansetron | BChE | -6.954 | -54.14 |

| Tacrine | AChE | -6.563 | -58.15 |

| Tacrine | BChE | -7.171 | -58.44 |

| Rivastigmine | AChE | -5.616 | -47.43 |

Preclinical Pharmacodynamics and Biological Activities

In Vitro Studies of 5-HT3 Receptor Function

In vitro studies have been crucial in elucidating the specific interactions between (3S)-Ondansetron and the 5-HT3 receptor, providing a foundational understanding of its pharmacological effects.

(3S)-Ondansetron has been shown to be a highly selective competitive antagonist of 5-HT3 receptors. Studies using patch-clamp techniques on cells expressing recombinant human 5-HT3A receptors have demonstrated that ondansetron (B39145) effectively blocks the ion channel currents evoked by serotonin (B10506). This blockade is concentration-dependent.

Research has also explored the binding orientation of ondansetron within the 5-HT3 receptor. Schild analysis, a method used to characterize antagonist-receptor interactions, has confirmed the competitive nature of this antagonism. These studies reveal that ondansetron binds reversibly to the receptor, and after washout, the agonist responses can be fully recovered. The inhibitory action is achieved by ondansetron binding to the native ligand-binding site, thereby preventing serotonin from activating the receptor and initiating the downstream signaling cascade that leads to emesis.

The antagonistic properties of (3S)-Ondansetron have been extensively examined in isolated animal tissues. In preparations of the rat vagus nerve, ondansetron effectively antagonizes the depolarizing responses induced by 5-HT. The vagal afferent nerves are rich in 5-HT3 receptors, and their stimulation is a key peripheral mechanism in the initiation of the vomiting reflex. By blocking these receptors, ondansetron inhibits the transmission of emetogenic signals from the gastrointestinal tract to the central nervous system. nih.gov

Similarly, in the isolated guinea pig ileum, where 5-HT3 receptor activation causes smooth muscle contraction, ondansetron demonstrates potent antagonistic activity. It has been shown to cause a parallel rightward shift in the concentration-response curve for 5-HT, which is characteristic of competitive antagonism. These tissue-based assays have been instrumental in confirming the potent and selective nature of ondansetron's 5-HT3 receptor blockade.

Exploratory Preclinical Pharmacodynamic Effects

Recent preclinical research has uncovered a potential role for Ondansetron in metabolic regulation. Studies in animal models of diet-induced obesity and diabetes have shown that Ondansetron can exert beneficial effects on glucose homeostasis and insulin (B600854) sensitivity. nih.gov

In a study involving high-fat diet (HFD)-fed rats, Ondansetron treatment demonstrated significant antihyperglycemic effects. nih.gov Following a 4-month HFD regimen, which induced elevated fasting glucose and insulin levels, treatment with Ondansetron led to a marked reduction in blood glucose concentrations. nih.gov During an oral glucose tolerance test, HFD-fed rats exhibited significantly elevated blood glucose levels compared to the control group. nih.gov Treatment with Ondansetron significantly lowered these glucose levels, indicating improved glucose tolerance. nih.govnih.gov These effects were attributed, at least in part, to the direct inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling pathways. nih.gov Computational and in vitro assays confirmed that Ondansetron binds to and inhibits PTP1B activity, which in turn enhances insulin sensitivity. nih.gov

Table 2: Effect of Ondansetron on Metabolic Markers in High-Fat Diet (HFD)-Fed Rats

| Group | Fasting Glucose (mg/dL) 30 min post-glucose load | Change in Fasting Insulin |

|---|---|---|

| Control | 136.6 ± 4.2 | Baseline |

| HFD | 288.2 ± 3.31 | Significant Increase |

| HFD + Ondansetron (Low Dose) | 240 ± 3.9 | Marked Reduction |

| HFD + Ondansetron (High Dose) | 235.1 ± 2.65 | Marked Reduction |

Data represents mean ± SEM. nih.gov

Ondansetron has demonstrated notable anti-inflammatory properties in various preclinical models. nih.govresearchgate.net Its mechanism is thought to be mediated through the antagonism of 5-HT3 receptors, which are involved in inflammatory processes. nih.govimmune-system-research.com

In a rat model of trinitrobenzenesulfonic acid (TNBS)-induced colitis, a common preclinical model for inflammatory bowel disease, Ondansetron administration resulted in a significant decrease in both macroscopic and microscopic colonic damage. nih.gov This protective effect was comparable to that of the potent anti-inflammatory steroid, dexamethasone (B1670325). nih.gov Ondansetron treatment also led to a dramatic reduction in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration into inflamed tissue. nih.gov Furthermore, it significantly lowered the colonic levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.gov These beneficial effects were antagonized by the concurrent administration of a 5-HT3 receptor agonist, confirming the receptor's role in Ondansetron's anti-inflammatory action. nih.gov

In other in vivo and in vitro studies, 5-HT3 receptor antagonists have been shown to possess anti-inflammatory properties. nih.gov For instance, Ondansetron dose-dependently inhibited the lipopolysaccharide (LPS)-induced release of TNF-α in human monocytes. nih.govimmune-system-research.com The anti-inflammatory effect may also stem from reducing the activation of macrophages, a primary source of pro-inflammatory cytokines. immune-system-research.com

Preclinical studies have investigated the role of Ondansetron in modulating the neurobiological effects of ethanol (B145695), particularly in the context of alcohol consumption and sensitization. The serotonergic system, specifically the 5-HT3 receptor, is implicated in the reinforcing effects of alcohol. nih.govnih.gov

In a mouse model of ethanol-induced locomotor sensitization, a phenomenon linked to the addictive properties of drugs, Ondansetron demonstrated a significant blocking effect. nih.gov When administered before a challenge dose of ethanol, Ondansetron dose-dependently attenuated the expression of sensitization. nih.gov Moreover, repeated administration of Ondansetron before ethanol exposure blocked both the development and the subsequent expression of locomotor sensitization. nih.gov Importantly, Ondansetron itself had no effect on locomotor activity and did not alter blood ethanol levels, suggesting its effects are mediated through central 5-HT3 receptor antagonism. nih.gov

Studies in rats have also shown that Ondansetron can modulate alcohol consumption. In one experiment, a 0.1 mg/kg dose of Ondansetron decreased alcohol consumption, particularly in a group of rats that had undergone early post-natal manipulation of neuroactive steroids, suggesting that developmental factors can influence the sensitivity to Ondansetron's effects on alcohol intake. nih.gov These findings raise the possibility that Ondansetron could modulate alcohol-seeking behaviors by acting on 5-HT3 receptors. nih.govnih.gov

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins, released by neutrophils to trap and kill pathogens. nih.govmdpi.com While crucial for host defense, excessive NET formation can contribute to tissue damage and inflammation. mdpi.com Emerging preclinical evidence suggests that Ondansetron may modulate this process.

In a study using lipopolysaccharide (LPS)-stimulated rat neutrophils, treatment with Ondansetron resulted in a significant reduction of key proteins involved in NET formation. frontiersin.orgnih.gov These proteins include neutrophil elastase (NE), myeloperoxidase (MPO), and Peptide Arginine Deiminase 4 (PAD4), which is critical for the chromatin decondensation required for NET release. frontiersin.orgnih.gov

The modulation of NETs by Ondansetron is linked to its broader anti-inflammatory effects. In the same study, Ondansetron also significantly decreased the release of inflammatory factors such as IL-6, IL-1β, and TNF-α from the LPS-stimulated neutrophils. frontiersin.orgnih.gov These findings suggest that Ondansetron's anti-inflammatory actions may be partly mediated by its ability to suppress neutrophil-associated inflammatory processes, including the formation of NETs. frontiersin.orgnih.gov It is important to note that while some anti-inflammatory drugs like acetylsalicylic acid have been shown to prevent NET formation, others like dexamethasone had no effect in certain models, highlighting the specific pathways targeted by different compounds. researchgate.net

Pharmacokinetics and Biotransformation in Preclinical Systems

Absorption and Distribution Studies in Animal Models

The absorption and distribution of Ondansetron (B39145) have been characterized in several animal species, revealing significant variability, particularly in oral uptake.

The systemic oral bioavailability of Ondansetron is generally low in preclinical animal models, a phenomenon largely attributed to significant first-pass metabolism. nih.govescholarship.org Studies in rats have determined the absolute oral bioavailability to be approximately 4%. escholarship.orgresearchgate.net One specific study in Sprague-Dawley rats reported a precise bioavailability value of 4.07%. nih.gov

In contrast, cats exhibit a considerably higher oral bioavailability of 32%. nih.govresearchgate.netchewy.com Dogs, similar to rats, demonstrate poor oral bioavailability, which has been reported to be less than 10%. nih.govresearchgate.netresearchgate.net This low bioavailability in both rats and dogs is linked to high systemic clearance and extensive first-pass effects. researchgate.netchewy.com The variability across these species underscores the metabolic differences in preclinical models. nih.govresearchgate.net

Table 1: Oral Bioavailability of Ondansetron in Preclinical Species

| Species | Oral Bioavailability (%) | Citation(s) |

|---|---|---|

| Rat | ~4% - 4.07% | escholarship.orgresearchgate.netnih.gov |

| Cat | 32% | nih.govresearchgate.netchewy.com |

| Dog | <10% | nih.govresearchgate.netresearchgate.net |

The limited oral bioavailability of Ondansetron in animal models is a direct consequence of extensive first-pass metabolism. nih.govescholarship.org In laboratory animals such as rats and dogs, this rapid and high degree of metabolism occurs after absorption across the gastrointestinal tract. nih.govescholarship.org

Detailed research in rats has quantified the distinct contributions of the liver and intestines to this effect. Following an oral dose of 8 mg/kg, the hepatic first-pass effect accounted for 40.0% of the dose, while the intestinal first-pass effect was responsible for 34.2%. nih.gov These findings confirm that the low systemic availability of Ondansetron in rats is primarily due to considerable metabolic activity in both the liver and the intestine before the compound reaches systemic circulation. nih.gov

Ondansetron binds to plasma proteins to a moderate extent in preclinical species, with some variation observed among them. In rats, the plasma protein binding has been reported to be approximately 73% in one study, while another, more specific investigation using fresh rat plasma found the binding to be 53.2%. nih.gov In dogs, the binding is slightly lower than in rats, at around 60%. nih.gov Studies in healthy geriatric cats have shown a median bound fraction of 84.8%. escholarship.org

Table 2: Plasma Protein Binding of Ondansetron in Preclinical Species

| Species | Plasma Protein Binding (%) | Citation(s) |

|---|---|---|

| Rat | 53.2% - 73% | nih.gov |

| Dog | 60% | nih.gov |

| Cat | 84.8% | escholarship.org |

The volume of distribution (Vz) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body's tissues. In a study involving healthy cats, the volume of distribution was assessed following intravenous, oral, and subcutaneous administration. nih.govnih.gov The apparent volume of distribution after subcutaneous administration was noted to be significantly larger than after intravenous or oral administration, which may reflect delivery to a peripheral compartment. nih.govnih.gov Specific numerical values for the volume of distribution in rats and dogs were not detailed in the reviewed literature.

Metabolic Pathways and Enzyme Systems

The biotransformation of Ondansetron is extensive and occurs primarily through hepatic metabolism. nih.gov The metabolic routes are qualitatively similar across rats, dogs, and humans. nih.gov

The principal metabolic pathway for Ondansetron involves oxidation followed by conjugation. The initial and major biotransformation step is hydroxylation on the indole (B1671886) ring of the molecule. nih.govnih.gov This is followed by N-demethylation. nih.gov Subsequent conjugation of the resulting metabolites with glucuronic acid and sulphate prepares them for excretion. nih.gov

In vitro studies using hepatocytes, hepatic microsomes, and liver slices from male Sprague-Dawley rats have confirmed that hydroxylation is the predominant metabolic route over N-demethylation. nih.gov These studies identified the formation of 7-hydroxy and 8-hydroxy metabolites. nih.gov In rats, the cytochrome P450 enzymes responsible for this metabolism have been identified primarily as CYP2D and CYP3A. nih.gov Hepatic metabolism accounts for nearly 95% of Ondansetron's clearance in this species. researchgate.net

Identification and Characterization of Specific Metabolites (e.g., 7-OH, 8-OH, N-Desmethyl, Glucuronide Conjugates)

The biotransformation of ondansetron in preclinical systems is extensive, primarily occurring through hepatic metabolism. The primary Phase I metabolic pathways involve hydroxylation of the indole nucleus and N-demethylation of the imidazole (B134444) moiety. clinpgx.org

The major identified metabolites resulting from these Phase I reactions are:

7-hydroxyondansetron (7-OH-ondansetron): Formed by hydroxylation at the 7-position of the carbazole (B46965) ring. nih.govclinpgx.org

8-hydroxyondansetron (8-OH-ondansetron): Results from hydroxylation at the 8-position of the carbazole ring. nih.govclinpgx.org

N-desmethylondansetron: Formed via the removal of the methyl group from the imidazole ring. clinpgx.org

In vitro studies have confirmed that hydroxylation at the 7- and 8-positions represents the most significant initial metabolic pathways. nih.govclinpgx.org Following their formation, these primary metabolites undergo Phase II conjugation reactions. They are further metabolized into glucuronide and sulfate (B86663) conjugates before elimination. clinpgx.orgnih.gov These conjugated metabolites are pharmacologically inactive. nih.gov The metabolic routes are found to be qualitatively similar across different species, including rats, dogs, and humans, which validates the use of these preclinical models in toxicological assessments. nih.gov

Cytochrome P450 Enzyme Involvement (CYP1A1/2, CYP2D6, CYP3A4)

The oxidative metabolism of ondansetron is mediated by several cytochrome P450 (CYP) isoenzymes located primarily in the liver. researchgate.net In vitro studies using human hepatic microsomes and cell lines expressing single human CYP forms have identified key enzymes involved in its biotransformation. nih.gov The principal isoenzymes responsible for metabolizing ondansetron are CYP1A1, CYP1A2, CYP2D6, and members of the CYP3A subfamily, most notably CYP3A4. nih.govclinpgx.orgmdpi.com The formation of the main hydroxylated metabolites, 7-OH-ondansetron and 8-OH-ondansetron, can be catalyzed by CYP1A1, CYP1A2, CYP2D6, and CYP3A4. clinpgx.org

Quantitative Contributions of Individual CYP Isozymes

CYP1A2 and CYP2D6: The involvement of CYP1A2 and CYP2D6 is confirmed through studies with specific chemical inhibitors. nih.gov

CYP2D6: The role of CYP2D6 has been shown to be minor in some in vitro studies using human hepatic microsomes nih.gov, yet it is significant in the metabolism of the S-ondansetron enantiomer. researchgate.net

CYP1A1: This enzyme has also been shown to be capable of metabolizing ondansetron. nih.gov

The involvement of multiple enzymes suggests a robust metabolic clearance mechanism for the compound. nih.gov

Differential Binding Affinities to CYP Enzymes

The various CYP enzymes exhibit different binding affinities and catalytic efficiencies for ondansetron. Binding affinity, often measured by the Michaelis-Menten constant (Km), reflects the strength of the attraction between the enzyme and the substrate; a lower Km indicates a greater affinity. nih.gov

Studies evaluating the binding interactions have shown good agreement between experimental data and molecular modeling for ondansetron's affinity towards CYP2D6 and CYP3A4. nih.gov The metabolism is also notably enantioselective. Research indicates that the plasma concentrations of S-ondansetron are primarily influenced by CYP2D6 activity, whereas concentrations of R-ondansetron are mainly influenced by the activity of CYP3A enzymes (specifically CYP3A5). researchgate.net This suggests a differential binding and processing of ondansetron enantiomers by these key enzymes.

| Enzyme | Associated Enantiomer | Primary Role | Reference |

|---|---|---|---|

| CYP2D6 | S-ondansetron | Major determinant of plasma concentrations for this enantiomer. | researchgate.net |

| CYP3A (CYP3A5) | R-ondansetron | Major determinant of plasma concentrations for this enantiomer. | researchgate.net |

| CYP3A4 | (R,S)-ondansetron | Considered predominant in overall drug turnover. | clinpgx.org |

Compensatory Metabolic Pathways in Enzyme Deficiency Models

A key feature of ondansetron's biotransformation is the presence of multiple, redundant metabolic pathways. This characteristic is particularly important in scenarios of enzyme deficiency, such as in individuals classified as "poor metabolizers" due to genetic polymorphisms in the CYP2D6 gene. clinpgx.org

Elimination and Clearance in Preclinical Models

In preclinical animal models, ondansetron is subject to high systemic clearance, leading to a short biological half-life, particularly in rats and dogs. nih.govclinpgx.org The clearance is primarily driven by extensive hepatic metabolism, as direct renal clearance of the unchanged parent drug is very low. nih.govresearchgate.net Hepatic oxidative metabolism is estimated to account for approximately 95% of ondansetron's clearance in rats. researchgate.net

Excretion Pathways (Renal and Fecal)

There are notable species differences in the primary excretion routes for ondansetron and its metabolites.

In Rats and Dogs: The major route of excretion of drug-related material is via the bile, leading to elimination in the feces. nih.gov

In Humans: The predominant route of excretion is via the urine. nih.gov Between 44% and 53% of a dose is recovered in the urine as metabolites and parent drug within 24 hours. nih.gov

In preclinical models, less than 5% of the drug undergoes direct renal excretion as the unchanged compound, underscoring that metabolism is the principal mechanism of clearance. researchgate.net

Hepatic Clearance Dominance

Preclinical research has firmly established that the liver is the principal site of ondansetron elimination. In animal models such as rats and dogs, hepatic metabolism is responsible for the vast majority of the drug's clearance. nih.gov Studies indicate that hepatic oxidative metabolism accounts for approximately 95% of ondansetron clearance in rats, with renal excretion of the unchanged drug being minimal, at less than 5%. nih.govnih.gov This metabolic profile is qualitatively similar in humans, underscoring the relevance of these preclinical findings. nih.gov

The extensive hepatic metabolism contributes to a significant first-pass effect, which markedly reduces the oral bioavailability of ondansetron in several animal species. In rats, for instance, the oral bioavailability is reported to be as low as 4% to 10%. nih.gov A detailed study in rats identified that after an oral dose, the hepatic and intestinal first-pass effects were responsible for eliminating 40.0% and 34.2% of the dose, respectively. This high degree of presystemic metabolism explains the low systemic availability following oral administration in this species compared to humans, where bioavailability is approximately 60%. nih.gov The high systemic clearance results in a short elimination half-life in both rats and dogs. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Ondansetron

| Parameter | Rat | Dog | Human | Source |

|---|---|---|---|---|

| Oral Bioavailability | ~4-10% | <10% | ~60% | nih.govnih.gov |

| Primary Clearance Route | Hepatic Metabolism (~95%) | Hepatic Metabolism | Hepatic Metabolism (~95%) | nih.govnih.govnih.gov |

| Renal Excretion (Unchanged) | <5% | Low | <5% | nih.govnih.gov |

| Major Excretion Route of Metabolites | Bile | Bile | Urine | nih.gov |

Preclinical Pharmacokinetic Interaction Studies

Effects of Co-administered Compounds on Ondansetron Metabolism (e.g., CYP Inducers/Inhibitors)

Given its primary elimination via hepatic metabolism, ondansetron's pharmacokinetics are susceptible to alterations by compounds that induce or inhibit cytochrome P450 (CYP) enzymes. Preclinical investigations in rats have been crucial in identifying the specific CYP isoforms involved. These studies have shown that ondansetron is metabolized predominantly by the CYP2D and CYP3A subfamilies in rats. nih.gov

The co-administration of various CYP modulators has demonstrated significant effects on ondansetron clearance in animal models. In a study using rats, pretreatment with dexamethasone (B1670325), a known inducer of CYP3A1/2, resulted in a significant 18.2% increase in the non-renal clearance of ondansetron. nih.gov Conversely, the administration of CYP inhibitors led to decreased clearance. Pretreatment with quinine (B1679958) hydrochloride, an inhibitor of the CYP2D subfamily, caused a 48.9% decrease in non-renal clearance. nih.gov Similarly, troleandomycin, an inhibitor of CYP3A1/2, led to a 13.2% reduction in clearance. nih.gov These findings from preclinical models align with observations in human studies where potent CYP3A4 inducers, such as rifampin, have been shown to considerably decrease plasma concentrations of ondansetron. nih.gov

Table 2: Effect of CYP Modulators on Ondansetron Non-Renal Clearance in Rats

| Compound | CYP Target (Rat) | Effect | Change in Non-Renal Clearance | Source |

|---|---|---|---|---|

| Dexamethasone | CYP3A1/2 Inducer | Increase | +18.2% | nih.gov |

| Quinine Hydrochloride | CYP2D Inhibitor | Decrease | -48.9% | nih.gov |

| Troleandomycin | CYP3A1/2 Inhibitor | Decrease | -13.2% | nih.gov |

Impact of Ondansetron on the Pharmacokinetics of Other Drugs in Animal Models

While the effects of other drugs on ondansetron are well-documented, research into the impact of ondansetron on the pharmacokinetics of co-administered drugs is also a key consideration. Studies suggest that ondansetron is not a potent modulator of major CYP enzymes. A clinical study in healthy volunteers investigated the potential interaction between ondansetron and temazepam, a drug metabolized by CYP enzymes. The results showed that the co-administration of ondansetron (8 mg) with temazepam (20 mg) did not lead to any significant differences in the pharmacokinetic parameters of temazepam. nih.gov This suggests that ondansetron does not significantly influence the metabolic pathways of co-administered drugs like temazepam. nih.gov While this finding is from a human study, it provides insight into the low potential for ondansetron to act as a perpetrator of pharmacokinetic drug interactions.

Structure Activity Relationship Sar and Analogues Research

Elucidation of Key Structural Features for 5-HT3 Receptor Affinity and Selectivity

The high affinity and selectivity of (3S)-Ondansetron for the 5-HT3 receptor are dictated by a specific arrangement of structural motifs that form a well-defined pharmacophore. Research has established a necessary chemical template for effective binding, which consists of a heteroaromatic ring system, a coplanar carbonyl group, and a basic nitrogen center at precise distances from each other. nih.govacs.org

For Ondansetron (B39145), the key components are:

The Carbazole-4-one Moiety : This rigid, tricyclic indole (B1671886) derivative serves as the essential heteroaromatic system. The indole nucleus is a privileged scaffold in many pharmacologically active compounds. researchgate.netrsc.org

The Carbonyl Group : The ketone at the 4-position of the carbazole (B46965) ring is a critical hydrogen bond acceptor, interacting with residues within the receptor's binding site. nih.govacs.org

The Methylimidazole Group : The basic nitrogen atom on the imidazole (B134444) ring is another crucial feature, responsible for a key binding interaction.

A pivotal discovery in understanding the binding orientation of Ondansetron was the identification of a cation-π interaction. nih.gov Studies using unnatural amino acid mutagenesis have demonstrated that the cationic charge on the imidazole ring of Ondansetron interacts favorably with the electron-rich aromatic side chain of a tryptophan residue (Trp-183) in the 5-HT3 receptor's ligand-binding pocket. nih.gov This interaction firmly anchors the molecule in a specific orientation, contributing significantly to its high binding affinity.

While highly selective for the 5-HT3 receptor, some studies have shown that Ondansetron can also bind with lower affinity to other receptors, including 5-HT1B, 5-HT1C, α1-adrenergic, and μ-opioid receptors. amegroups.orgbiorxiv.org This broader binding profile distinguishes it from some other, more highly selective, 5-HT3 antagonists.

Comparative SAR Analysis with Other 5-HT3 Receptor Antagonists (e.g., Granisetron, Palonosetron (B1662849), Tropisetron, Dolasetron)

The class of 5-HT3 receptor antagonists, often called "setrons," share a common mechanism of action but possess distinct chemical structures, which leads to differences in receptor affinity, selectivity, and pharmacokinetic profiles. amegroups.orgwikipedia.org

First-generation antagonists, including Ondansetron, Granisetron, Tropisetron, and Dolasetron, all act as competitive antagonists at the 5-HT3 receptor. drugs.com However, their molecular scaffolds differ. Ondansetron is based on a carbazole nucleus, Granisetron features an indazole ring, and Tropisetron contains an indole-based tropine (B42219) ester. These structural variations influence how they fit into the receptor's binding site. For instance, like Ondansetron, Granisetron's binding orientation is also stabilized by a cation-π interaction with the Trp-183 residue. nih.gov

Palonosetron, a second-generation antagonist, has a distinct isoquinoline (B145761) structure. It exhibits a significantly higher binding affinity for the 5-HT3 receptor—over 30-fold greater than first-generation agents—and a much longer plasma half-life of approximately 40 hours. amegroups.orgnih.gov This enhanced affinity and prolonged duration of action are attributed to its unique interactions within the receptor, which include triggering receptor internalization and inducing a prolonged inhibition of its function. researchgate.net While Granisetron is noted for being highly specific for 5-HT3 receptor subtypes, Ondansetron demonstrates a slightly broader receptor interaction profile. amegroups.orgbiorxiv.org

Table 1: Comparative Profile of 5-HT3 Receptor Antagonists

| Compound | Core Heterocyclic Scaffold | Receptor Binding Affinity | Key Distinctions |

|---|---|---|---|

| Ondansetron | Carbazole (Tetrahydrocarbazolone) | High | First-generation; also binds to 5-HT1B/1C, α1-adrenergic, μ-opioid receptors. amegroups.orgbiorxiv.org |

| Granisetron | Indazole | High | First-generation; highly specific for 5-HT3 receptor subtypes. amegroups.orgbiorxiv.org |

| Palonosetron | Isoquinoline | Very High (>30x Ondansetron) | Second-generation; significantly longer half-life (~40 hours); unique allosteric interactions. amegroups.orgdrugs.com |

| Tropisetron | Indole | High | First-generation; features a tropine ester moiety. nih.govresearchgate.net |

| Dolasetron | Indole | High (as active metabolite) | First-generation; a prodrug that is converted to the active metabolite, hydrodolasetron. drugs.comnih.gov |

Design, Synthesis, and Preclinical Evaluation of Novel Ondansetron Analogues and Derivatives

The established SAR of (3S)-Ondansetron has served as a blueprint for the rational design of new analogues with potentially improved properties, such as enhanced potency or selectivity. researchgate.net

Structural modifications to the Ondansetron molecule can have profound effects on its biological activity. Any alteration that disrupts the key pharmacophoric elements—the aromatic system, the carbonyl group, and the basic nitrogen—or changes the critical distances between them is likely to reduce receptor affinity.

Conversely, targeted modifications can enhance potency. Research into novel derivatives has shown that expanding the hydrophobic area of the molecule can lead to more favorable interactions with the receptor. nih.gov This principle was successfully applied in the exploration of annelated indole derivatives, which demonstrated a significant increase in potency compared to the parent compound.

A significant area of research has been the synthesis and evaluation of 1,7-annelated indole derivatives based on the structure of Ondansetron. nih.gov This strategy involves adding a new ring fused to the 1 and 7 positions of the core indole structure, effectively creating a more extensive and rigid polycyclic system.

The rationale behind this approach was that the additional ring would provide a favorable hydrophobic area for a stronger interaction with the 5-HT3 receptor site. nih.gov Preclinical receptor binding studies confirmed this hypothesis, revealing that these new annelated compounds displayed a high affinity for 5-HT3 receptors. In some cases, these analogues were found to be up to seven times more potent than Ondansetron. nih.gov

A notable compound from this research is Cilansetron, a 1,7-annelated derivative of Ondansetron. Cilansetron demonstrated a very high affinity for the 5-HT3 receptor with a Ki value of 0.19 nM and showed greater potency in vivo than Ondansetron. nih.gov Similar to Ondansetron, these annelated indoles exhibited little stereoselectivity, with the (-)-isomers being only slightly more potent. nih.gov

Table 2: Preclinical Evaluation of an Annelated Ondansetron Analogue

| Compound | Modification | Receptor Affinity (Ki) | Relative Potency vs. Ondansetron |

|---|---|---|---|

| Ondansetron | Parent Compound | ~1.3 - 2.0 nM | 1x |

| Cilansetron | 1,7-Annelated Indole Derivative | 0.19 nM | ~7x higher |

Note: Ki values can vary between studies; the data presented is for comparative purposes based on available research. nih.gov

Analytical and Characterization Methodologies for Ondansetron, 3s and Its Metabolites

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of analytical procedures for (3S)-Ondansetron, enabling the separation of the parent drug from closely related impurities and metabolites.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of Ondansetron (B39145). researchgate.net Reversed-Phase HPLC (RP-HPLC) is frequently utilized for both quantitative analysis and impurity profiling. farmaciajournal.com These methods often employ UV detection, with a common wavelength being 216 nm. researchgate.netfarmaciajournal.com The separation is typically achieved on stationary phases like nitrile silica (B1680970) gel or porous graphitic carbon (PGC), the latter being particularly effective for retaining and separating the polar Ondansetron molecule from its related compounds. researchgate.netfarmaciajournal.com Mobile phases commonly consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netfarmaciajournal.com

A significant analytical challenge is the separation of Ondansetron from its highly polar impurities. google.com Traditional RP-HPLC methods can struggle with this, sometimes resulting in very small differences in retention times between Ondansetron and its impurities. google.com To overcome this, novel methods using CO2-based chromatography have been developed, which can provide superior separation. google.com

Preparative HPLC is instrumental in isolating impurities for further characterization. For instance, an unknown degradation product was successfully isolated from impurity-enriched samples of Ondansetron using reversed-phase preparative HPLC. ijariit.com In another application, column chromatography, a form of preparative chromatography, was used with a silica stationary phase and a mobile phase of n-hexane-ethyl acetate (B1210297) (6:4) to isolate Impurity D. aip.org

Table 1: Examples of HPLC Methods for Ondansetron Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference(s) |

|---|---|---|---|---|---|

| RP-HPLC | Porous Graphitic Carbon (Hypercarb) | Acetonitrile / 2-Propanol (50:50) with 0.05% TFA | UV (216 nm) | Separation of Ondansetron from impurities A and C | farmaciajournal.com |

| RP-HPLC | Ultrasphere C8 (Ion-Pair) | 0.3% Sodium heptanesulphonate in phosphate (B84403) buffer (pH 3.0) and Methanol (40/60, V/V) | Not Specified | Quantitative estimation in bulk and dosage forms | researchgate.net |

| CO2-Based Chromatography | Diethylamine based | CO2 and 0.2% (v/v) NH4OH in Methanol | Not Specified | Separation of Ondansetron from polar impurities | google.com |

| Preparative Column Chromatography | Silica Gel | n-hexane-ethyl acetate (6:4) | Not Specified | Isolation of Impurity D | aip.org |

| Preparative RP-HPLC | Reversed Phase | Not Specified | Not Specified | Isolation of a new degradant for characterization | ijariit.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the quantification and identification of Ondansetron and its metabolites, especially in biological matrices. A rapid and sensitive LC-MS/MS method has been developed for the analysis of Ondansetron in human plasma. researchgate.net This technique is also crucial for the characterization of unknown impurities. ijariit.com

During stability studies, an unknown impurity was first detected by HPLC and subsequently identified using LC-MS. ijariit.com Further structural analysis was performed using LC/MS/MS to understand the fragmentation pattern of the impurity. ijariit.com Advanced instrumentation, such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry, has been used to obtain high-resolution mass spectra of Ondansetron. nih.gov This level of detail is invaluable for confirming molecular formulas and elucidating the structures of metabolites and degradation products. ijariit.comnih.gov

Table 2: Applications of LC-MS in Ondansetron Analysis

| Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Analysis in human plasma | Developed a rapid and sensitive method for quantification. | researchgate.net |

| LC-MS | Identification of unknown impurity | Detected an impurity at RRT 0.32 relative to Ondansetron. | ijariit.com |

| LC/MS/MS | Structural characterization of impurity | Elucidated the fragmentation pattern to support structural identification. | ijariit.com |

| LC-ESI-QTOF | High-resolution mass spectrometry | Provided accurate mass data for Ondansetron. | nih.gov |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), serves as a valuable tool for the characterization of Ondansetron and its related compounds. aip.orgnih.gov It has been successfully used to characterize Impurity D, a degradation product of Ondansetron. aip.org The analysis determined the molecular weight of Impurity D to be 211.3, which was essential for its identification. aip.org Public databases also contain GC-MS data for Ondansetron, providing reference spectra for identification purposes. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is an automated version of TLC that relies on the separation of molecules by absorption. newbioworld.org It is used for the quantification of active ingredients and fingerprinting of formulations. newbioworld.org For the analysis of Ondansetron, a mobile phase consisting of chloroform, methanol, and ethyl acetate in a 7:2:1 (v/v/v) ratio has been reported. newbioworld.org

Table 3: HPTLC Method for Ondansetron

| Technique | Mobile Phase | Principle | Application | Reference(s) |

|---|---|---|---|---|

| HPTLC | Chloroform : Methanol : Ethyl Acetate (7:2:1 v/v) | Separation by absorption | Estimation of Ondansetron in various dosage forms | newbioworld.org |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of (3S)-Ondansetron and its related compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of Ondansetron and its impurities. ijariit.com A combination of one-dimensional (1H NMR, 13C NMR) and two-dimensional (2D NMR) experiments is used to elucidate complex molecular structures. ijariit.com

In a study to identify a new degradant, NMR was critical. ijariit.com The impurity was isolated via preparative HPLC and analyzed using a suite of NMR experiments in a DMSO-d6 solvent. ijariit.com The 1H NMR spectrum showed a sharp singlet signal at 4.39 ppm, and the 13C NMR spectrum had signals at δ 52.3 and δ 166.3 ppm. ijariit.com These signals suggested the attachment of a propionic acid moiety to the Ondansetron molecule. ijariit.com The exact position of this attachment was confirmed using 2D NMR experiments, specifically heteronuclear single quantum coherence (gHSQC) and heteronuclear multiple bond correlation (gHMBC), which reveal correlations between protons and carbons. ijariit.com Public databases also provide reference 1H NMR spectra for Ondansetron. nih.gov

Table 4: NMR Characterization of a Novel Ondansetron Impurity

| NMR Experiment | Solvent | Key Spectral Data | Interpretation | Reference(s) |

|---|---|---|---|---|

| 1H NMR | DMSO-d6 | Sharp singlet at 4.39 ppm | Suggests attachment of a propionic acid moiety. | ijariit.com |

| 13C NMR | DMSO-d6 | Signals at δ 52.3 and δ 166.3 ppm | Corroborates the presence of the propionic acid moiety. | ijariit.com |

| 2D NMR (gHSQC, gHMBC) | DMSO-d6 | Correlation data | Confirmed the position of attachment on the imidazole (B134444) ring. | ijariit.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical tool for the qualitative identification of Ondansetron and for assessing drug-excipient compatibility in pharmaceutical formulations. This technique provides information on the molecular structure by measuring the absorption of infrared light by the sample's molecular vibrations. mdpi.com The FTIR spectrum of a compound is unique, acting as a molecular "fingerprint."

For Ondansetron, FTIR analysis confirms the presence of its key functional groups. Studies have identified characteristic absorption bands in the FTIR spectrum of pure Ondansetron. The purity of the drug can be confirmed by comparing the bands of a sample with the standard IR spectrum from literature. innovareacademics.in Compatibility studies using FTIR have shown no significant chemical interactions between Ondansetron and various excipients used in tablet formulations, as the characteristic peaks of the drug remain unchanged in the formulation's spectrum. innovareacademics.inresearchgate.net

Detailed research findings have identified specific intense bands corresponding to the primary functional groups within the Ondansetron molecule. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Ondansetron

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H group | 3483.41 | researchgate.net |

| C-C Aromatic group | 2910.11 | researchgate.net |

| C=C Aliphatic group | 1638.7 | researchgate.net |

These findings confirm that the primary structure of Ondansetron remains intact when combined with other substances in a formulation, which is a critical aspect of pharmaceutical development. researchgate.net

UV Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and economical method extensively used for the quantitative estimation of Ondansetron in bulk drug and pharmaceutical dosage forms. ijpsonline.comslideshare.netpharmascholars.com The method is based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax).

Different studies have reported slightly varying λmax values for Ondansetron, which can be attributed to the use of different solvents and instrument calibration. For instance, a λmax of 310 nm is frequently cited when using water as the solvent. innovareacademics.inijpsonline.comwisdomlib.org Other studies have reported a λmax at 210 nm in double distilled water and 302 nm in ethanol (B145695). pharmascholars.comresearchgate.net

The method is validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating linearity, precision, accuracy, and sensitivity. slideshare.netwisdomlib.org The Beer-Lambert law, which states that there is a linear relationship between the absorbance and the concentration of an analyte, is consistently obeyed over specific concentration ranges. ijpsonline.comwisdomlib.org

Table 2: Optical Characteristics and Validation Parameters from UV Spectrophotometric Methods for Ondansetron

| Parameter | Reported Value | Solvent | Reference |

|---|---|---|---|

| λmax | 310 nm | Water | ijpsonline.comwisdomlib.org |

| Linearity Range | 5-15 µg/ml | Water | ijpsonline.com |

| Correlation Coefficient (r²) | >0.999 | Water | wisdomlib.org |

| λmax | 302 nm | Ethanol | pharmascholars.com |

| Linearity Range | 4-24 µg/ml | Ethanol | pharmascholars.com |

| Correlation Coefficient (r²) | 0.999 | Ethanol | pharmascholars.com |

| λmax | 210 nm | Double Distilled Water | researchgate.net |

| Linearity Range | 2-10 µg/ml | Double Distilled Water | researchgate.net |

The robustness and simplicity of UV spectrophotometry make it a suitable method for routine quality control analysis of Ondansetron. ijpsonline.comwisdomlib.org

Methodologies for Metabolite Isolation and Structural Elucidation

The identification and structural characterization of drug metabolites are critical for understanding the metabolic fate of a compound. For Ondansetron, comprehensive studies have been conducted to isolate and elucidate the structures of its metabolites in biological matrices.

A systematic investigation utilized a combination of advanced analytical techniques to identify metabolites from rat feces and bile after oral administration of Ondansetron. nih.gov The primary methodology involved extraction from the biological samples followed by isolation using semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov Subsequent structural characterization of the isolated compounds was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC/MSn) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

This approach led to the successful isolation and characterization of several Phase I and Phase II metabolites. nih.gov

Table 3: Identified Metabolites of Ondansetron and Characterization Methods

| Metabolite | Chemical Name | Source | Analytical Technique | Reference |

|---|---|---|---|---|

| M1 | 7-hydroxyl-ondansetron | Rat Feces | semi-preparative HPLC, LC/MSn, NMR | nih.gov |

| M2 | 8-hydroxyl-ondansetron | Rat Feces | semi-preparative HPLC, LC/MSn, NMR | nih.gov |

| M3 | 7-hydroxyl-N-desmethyl-ondansetron | Rat Feces | semi-preparative HPLC, LC/MSn, NMR | nih.gov |

| M4 | 8-hydroxyl-N-desmethyl-ondansetron | Rat Feces | semi-preparative HPLC, LC/MSn, NMR | nih.gov |

| M5 | N-desmethyl-ondansetron-7-O-β-D-glucuronide | Rat Bile | semi-preparative HPLC, LC/MSn, NMR | nih.gov |

This research provided crucial reference standards for the detection of Ondansetron metabolites and demonstrated the effectiveness of combining chromatographic separation with spectrometric and spectroscopic analysis for the full structural elucidation of previously unknown metabolites. nih.gov

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, providing evidence of how the quality of the drug substance varies with time under the influence of environmental factors. For Ondansetron, several stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated as per ICH guidelines. researchgate.netresearchgate.netslideshare.net

These methods are designed to be simple, precise, rapid, and accurate. researchgate.netresearchgate.net The core of these methods involves subjecting Ondansetron to forced degradation under various stress conditions, including acidic, alkaline, oxidative, and hydrolytic environments. researchgate.netnano-ntp.com The goal is to generate potential degradation products and ensure that the analytical method can effectively separate the intact drug from these degradants. slideshare.netnano-ntp.com

The validation of these methods encompasses specificity, accuracy, precision, linearity, range, ruggedness, and robustness. researchgate.net

Table 4: Summary of Parameters for Validated Stability-Indicating RP-HPLC Methods for Ondansetron

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Unisphere-C8 (150x4.6mm, 5µm) researchgate.net | Phenomenex C18 (150 mm × 4.6 mm, 5 µm) researchgate.net | C18 (4.6 x 250 mm, 5µm) nano-ntp.com |

| Mobile Phase | Phosphate buffer (pH 5.4): Acetonitrile (72:28 v/v) researchgate.net | 0.1% Formic acid (pH 4.25): Acetonitrile (50:50 v/v) researchgate.net | Acetonitrile: Water (0.1 % OPA) (25:75) nano-ntp.com |

| Flow Rate | 1.0 ml/min researchgate.net | 0.6 mL/min researchgate.net | 1 ml/min nano-ntp.com |

| Detection (λ) | 247 nm researchgate.net | 250 nm researchgate.net | 314 nm nano-ntp.com |

| Retention Time | ~5.0 min researchgate.net | 2.91 min researchgate.net | Not Specified |

| Linearity Range | 40.0-120.0 µg/ml researchgate.net | 5-25 µg/mL researchgate.net | 4-20 µg/ml nano-ntp.com |

| Forced Degradation | Not Specified | Acidic, alkaline, oxidative, hydrolytic stress researchgate.net | Acidic (15%), Alkaline (14%), Oxidative (17%), Hydrolysis (0.1%) degradation nano-ntp.com |

The successful development and validation of these stability-indicating methods demonstrate their suitability for routine analysis and quality control, ensuring that the potency and purity of Ondansetron are maintained during its shelf life. researchgate.netslideshare.netnano-ntp.com

Computational and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in elucidating the binding mechanisms of ondansetron (B39145) with its biological targets.

5-HT3 Receptor: High-resolution cryogenic electron microscopy (cryo-EM) structures of the full-length 5-HT3A receptor in complex with ondansetron have provided detailed insights into its binding pose. nih.gov These studies reveal that ondansetron, a competitive antagonist, binds within the same orthosteric site as the endogenous agonist, serotonin (B10506). nih.govresearchgate.net The binding orientation is stabilized by specific interactions with key amino acid residues in the receptor's binding pocket. A crucial interaction is a cation-π bond established between the ligand and Tryptophan 183 (Trp183) in the binding pocket. nih.govcaltech.edunih.gov Docking studies based on homology models also suggest that the planar rings of ondansetron intercalate between aromatic side-chains of residues like Trp183, Y234, Y143, and Y153. researchgate.net The carbonyl group of ondansetron is predicted to form hydrogen bonds, while the tertiary ammonium (B1175870) ion interacts with acidic residues or engages in cation-π interactions with aromatic residues like Trp90. researchgate.net

Other Targets: Beyond its primary target, in silico studies have identified ondansetron as a novel inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.govdocumentsdelivered.com Molecular docking simulations demonstrate that ondansetron interacts with aromatic residues in the peripheral active site of these enzymes. researchgate.netnih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| 5-HT3A Receptor | Trp183 | Cation-π Interaction | nih.govcaltech.edunih.gov |

| 5-HT3A Receptor | Trp183, Tyr234, Tyr143, Tyr153 | Aromatic Stacking | researchgate.net |

| 5-HT3A Receptor | Trp90 | Cation-π Interaction | researchgate.net |

| Acetylcholinesterase (AChE) | Aromatic residues in peripheral active site | Not specified | researchgate.netnih.gov |

| Butyrylcholinesterase (BChE) | Aromatic residues in peripheral active site | Not specified | researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-receptor complexes over time. scfbio-iitd.res.in

For the ondansetron-5-HT3A receptor complex, MD simulations based on cryo-EM structures have been used to assess the stability of the binding pose. These simulations showed that ondansetron maintains a stable conformation within the binding pocket, with a low root mean square deviation (RMSD) of its heavy atoms, averaging 1.0 Å. nih.gov This indicates a stable and persistent interaction with the receptor. nih.gov Similarly, MD simulations have been crucial in confirming the potent inhibitory potential of ondansetron against both AChE and BChE, demonstrating the stability of the drug-enzyme complexes. researchgate.netnih.gov The stability of a protein-ligand complex during MD simulations is often evaluated by monitoring metrics like RMSD, where lower, stable values suggest a durable binding interaction. mdpi.com

| Complex | Simulation Parameter | Value | Indication | Reference |

|---|---|---|---|---|

| Ondansetron - 5-HT3A Receptor | Average RMSD | 1.0 Å | Stable binding pose | nih.gov |

| Ondansetron - AChE/BChE | Outcome | Potent inhibition confirmed | Stable drug-enzyme complex | researchgate.netnih.gov |

Pharmacophore Modeling and Virtual Screening